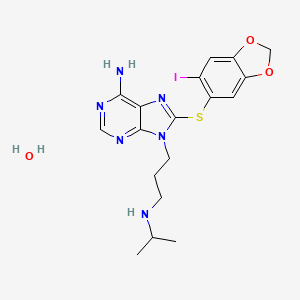

PU-H71 hydrate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H21IN6O2S.H2O/c1-10(2)21-4-3-5-25-17-15(16(20)22-8-23-17)24-18(25)28-14-7-13-12(6-11(14)19)26-9-27-13;/h6-8,10,21H,3-5,9H2,1-2H3,(H2,20,22,23);1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUGBRIZOLBTCHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCCCN1C2=NC=NC(=C2N=C1SC3=C(C=C4C(=C3)OCO4)I)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H23IN6O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

530.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1215828-29-7 | |

| Record name | Zelavespib monohydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215828297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ZELAVESPIB MONOHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0NB0Z0L5G3 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of PU-H71 Hydrate: An In-Depth Guide for Cancer Researchers

This guide provides a detailed exploration of the molecular mechanisms underpinning the anti-cancer activity of PU-H71 hydrate, a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings and provides practical insights into the methodologies used to elucidate the compound's function.

Introduction: Targeting the "Epichaperome" in Cancer

Cancer cells are characterized by a state of heightened cellular stress due to rapid proliferation, accumulation of mutated proteins, and a hostile tumor microenvironment. To survive and thrive under these conditions, malignant cells become heavily reliant on a network of molecular chaperones, chief among them Hsp90.[1] Hsp90 is an ATP-dependent molecular chaperone that plays a critical role in the conformational maturation, stability, and function of a vast array of "client" proteins.[2] Many of these client proteins are key drivers of oncogenesis, involved in signaling pathways that regulate cell growth, proliferation, survival, and angiogenesis.[1][3]

In cancer cells, Hsp90 often exists in a state of high-affinity, multi-chaperone complexes termed the "epichaperome".[4] This cancer-specific configuration presents a unique therapeutic window. PU-H71, a purine-scaffold inhibitor, demonstrates a remarkable selectivity for these tumor-associated Hsp90 complexes, minimizing off-target effects on Hsp90 in normal tissues.[1]

The Direct Molecular Interaction: Inhibition of Hsp90's ATPase Activity

The primary mechanism of action of PU-H71 is its direct binding to the N-terminal ATP-binding pocket of Hsp90.[5] This competitive inhibition prevents the hydrolysis of ATP, a crucial step in the Hsp90 chaperone cycle. The ATPase activity of Hsp90 provides the energy required for the conformational changes necessary to process and stabilize its client proteins.[6] By blocking this activity, PU-H71 effectively freezes the chaperone in a non-functional state, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[1]

Visualizing the Core Mechanism

Caption: PU-H71 competitively binds to the Hsp90 ATP pocket, inhibiting its chaperone function and leading to client protein degradation.

Downstream Consequences: Dismantling Oncogenic Signaling Networks

The inhibition of Hsp90 by PU-H71 triggers a cascade of downstream effects, effectively crippling multiple signaling pathways essential for cancer cell survival and proliferation.[1]

The PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, survival, and metabolism, and its aberrant activation is a hallmark of many cancers. Several key components of this pathway are Hsp90 client proteins.[7] PU-H71-mediated inhibition of Hsp90 leads to the degradation of Akt, a critical serine/threonine kinase, thereby blocking downstream signaling to mTOR and other effectors that promote cell survival and proliferation.[8]

The Ras/Raf/MAPK Pathway

The Ras/Raf/MAPK signaling cascade is another crucial pathway that transmits signals from cell surface receptors to the nucleus, regulating gene expression and preventing apoptosis. Key kinases in this pathway, including Raf-1 and MEK, are dependent on Hsp90 for their stability and function.[9] Treatment with PU-H71 results in the degradation of these kinases, leading to the suppression of the entire MAPK pathway and a reduction in proliferative and anti-apoptotic signals.[1]

The JAK/STAT Pathway

The JAK/STAT pathway is essential for signaling from cytokine receptors and is frequently dysregulated in hematological malignancies and solid tumors. The Janus kinases (JAKs) and Signal Transducers and Activators of Transcription (STATs) are client proteins of Hsp90.[10] PU-H71 disrupts the stability of JAK2, leading to the abrogation of STAT phosphorylation and subsequent downregulation of genes involved in cell survival and proliferation.[10][11]

Visualizing the Impact on Signaling Pathways

Caption: A streamlined workflow outlining the key experimental procedures to investigate the mechanism of action of PU-H71.

Conclusion and Future Directions

This compound represents a highly specific and potent inhibitor of the cancer-associated Hsp90 epichaperome. Its mechanism of action, centered on the inhibition of Hsp90's ATPase activity, leads to the degradation of a multitude of oncoproteins, thereby disrupting the core signaling pathways that drive malignant progression. The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the intricate biology of Hsp90 and to evaluate the efficacy of novel Hsp90 inhibitors.

Future research should continue to explore the full spectrum of the Hsp90 interactome in different cancer types to identify novel client proteins and potential biomarkers of response to PU-H71. Furthermore, investigating the synergistic potential of PU-H71 with other targeted therapies and immunotherapies holds significant promise for the development of more effective combination treatment strategies for cancer.

References

-

Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage. (2024). Cancers (Basel). Available at: [Link]

-

Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors. (2023). Journal of Visualized Experiments. Available at: [Link]

-

Malachite Green Assay for the Discovery of Heat-Shock Protein 90 Inhibitors. (2022). Journal of Visualized Experiments. Available at: [Link]

- Application Notes and Protocols: Western Blot Analysis of HSP90 Client Proteins Following Zelavespib Tre

-

HSP90, clients and typical events in cancer. (n.d.). EurekAlert!. Available at: [Link]

- High-throughput screening assay for inhibitors of heat-shock protein 90 ATPase activity. (2004). Analytical Biochemistry.

-

Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models. (2009). Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

-

Estimated IC 50 values in the lymphoma cell lines treated with inhibitors for 72 h. (n.d.). ResearchGate. Available at: [Link]

-

The rapid and direct determination of ATP-ase activity by ion exchange chromatography and the application to the activity of heat shock protein-90. (2013). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

-

Localization and described functions of HSP90 within the STAT3 and STAT5 signaling pathways. (n.d.). ResearchGate. Available at: [Link]

-

Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. (2021). Pharmacology & Therapeutics. Available at: [Link]

-

Major client proteins associated with Hsp90. (n.d.). ResearchGate. Available at: [Link]

- Table S3 IC50 values of 126−165 against cancer and normal cell lines, at different incubation time, mechanism of action, targ. (n.d.). The Royal Society of Chemistry.

-

HSP90 Mechanisms & Interactions. (n.d.). Enzo Life Sciences. Available at: [Link]

-

Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy. (2022). Cancers (Basel). Available at: [Link]

-

Oncogenic HSP90 Facilitates Metabolic Alterations in Aggressive B-cell Lymphomas. (2020). Cancer Research. Available at: [Link]

-

Hsp90 inhibition disrupts JAK-STAT signaling and leads to reductions in splenomegaly in patients with myeloproliferative neoplasms. (2016). Haematologica. Available at: [Link]

-

IC50 Values for Paclitaxel and Analogs in Cytotoxicity Assays with Breast Cancer Cell Lines. (2015). PLoS ONE. Available at: [Link]

- Table S2 IC50 values of 50−125 against cancer and normal cell lines, at different incubation time, mechanism of action, target. (n.d.). The Royal Society of Chemistry.

-

The Therapeutic Target Hsp90 and Cancer Hallmarks. (2011). Current Cancer Drug Targets. Available at: [Link]

-

PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond. (2024). Frontiers in Pharmacology. Available at: [Link]

-

First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile. (2017). Investigational New Drugs. Available at: [Link]

-

The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma. (2012). Blood. Available at: [Link]

-

Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage. (2024). Cancers (Basel). Available at: [Link]

- Simplifying Kinase Profiling Using ADP Detection with the Transcreener™ Kinase Assay. (n.d.). BellBrook Labs.

-

Chapter 8: Hsp90 and Client Protein Maturation. (2011). In: Blagg B. (eds) Hsp90 Inhibitors. Bioactive Compounds. Available at: [Link]

-

PU-H71 interacts with a restricted fraction of Hsp90 that is more abundant in CML and AML blasts than in normal blood cells. (2011). Blood. Available at: [Link]

-

Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma. (2017). Molecular Cancer Therapeutics. Available at: [Link]

-

PI3K signaling pathway proteins are Hsp90 clients in BL. (n.d.). ResearchGate. Available at: [Link]

-

Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage. (2024). MDPI. Available at: [Link]

-

Transcreener ADP2 Kinase Assay Kits. (n.d.). BellBrook Labs. Available at: [Link]

-

Application Notes. (n.d.). BellBrook Labs. Available at: [Link]

- Transcreener® ADP2 FP Assay Technical Manual. (n.d.). BellBrook Labs.

-

Viability fingerprint of glioblastoma cell lines: roles of mitotic, proliferative, and epigenetic targets. (2021). Scientific Reports. Available at: [Link]

-

Potential cytotoxic effect of cannabidiol against human glioblastoma cells in vitro. (2021). Postepy higieny i medycyny doswiadczalnej. Available at: [Link]

-

IC 50 values for methylation and proliferation as well as LCC values for EPZ-6438 in human lymphoma cell lines. (n.d.). ResearchGate. Available at: [Link]

Sources

- 1. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]

- 2. The Therapeutic Target Hsp90 and Cancer Hallmarks - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The PI3K/Akt signaling pathway regulates the expression of Hsp70, which critically contributes to Hsp90-chaperone function and tumor cell survival in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]

- 10. Hsp90 inhibition disrupts JAK-STAT signaling and leads to reductions in splenomegaly in patients with myeloproliferative neoplasms - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

The Role of PU-H71 in Hsp90 Inhibition: A Technical Guide for Researchers

Introduction: The Critical Role of Hsp90 in Oncology and the Advent of Targeted Inhibition

Heat shock protein 90 (Hsp90) is a highly conserved and ubiquitously expressed molecular chaperone that plays a pivotal role in maintaining cellular homeostasis.[1] It is responsible for the conformational maturation, stability, and activity of a vast and diverse group of "client" proteins, many of which are integral components of signal transduction pathways that govern cell proliferation, survival, and differentiation.[1] In the context of oncology, Hsp90 has emerged as a critical enabler of tumorigenesis. Cancer cells are often in a state of heightened cellular stress due to rapid proliferation, accumulation of mutations, and a hostile tumor microenvironment. This necessitates an increased reliance on the chaperoning capacity of Hsp90 to maintain the stability and function of a plethora of oncoproteins that drive malignant transformation and progression.[1] Consequently, inhibiting Hsp90 function has become a compelling therapeutic strategy, offering the potential to simultaneously disrupt multiple oncogenic pathways.

PU-H71, a synthetic, purine-based small molecule, represents a significant advancement in the development of Hsp90 inhibitors.[1] Its design was born from the need to overcome the limitations of earlier, natural product-derived inhibitors, aiming for improved specificity, solubility, and a more favorable toxicity profile. This guide provides an in-depth technical overview of the role of PU-H71 in Hsp90 inhibition, tailored for researchers, scientists, and drug development professionals. We will delve into its precise mechanism of action, its profound effects on cellular signaling, and provide detailed, field-proven experimental protocols to empower further investigation into this promising therapeutic agent.

Mechanism of Action: How PU-H71 Selectively Cripples the Cancer Chaperone Machinery

The primary mechanism by which PU-H71 exerts its anti-cancer effects is through the competitive inhibition of the N-terminal ATP-binding pocket of Hsp90.[2] This pocket is essential for the chaperone's ATPase activity, which fuels the conformational changes required for client protein activation and release.

Binding to the N-Terminal ATP Pocket

PU-H71 binds with high affinity to the ATP-binding site located in the N-terminal domain of Hsp90.[2] This binding event physically obstructs the binding of ATP, thereby locking the chaperone in a conformation that is incompetent for its normal function. The purine scaffold of PU-H71 was rationally designed to optimize interactions within this pocket, leading to its potent inhibitory activity.

A crucial aspect of PU-H71's mechanism is its selectivity for Hsp90 within the context of the "epichaperome." The epichaperome is a cancer-specific, high-molecular-weight complex of Hsp90 and other chaperones that is essential for tumor cell survival.[3][4] PU-H71 exhibits a significantly higher binding affinity for Hsp90 when it is part of these epichaperome complexes compared to the Hsp90 found in normal, healthy cells.[3][5] This selectivity is thought to be a key contributor to its favorable therapeutic window, minimizing toxicity to non-malignant tissues.[5] While direct comparative binding affinities of PU-H71 for Hsp90α and Hsp90β are not extensively detailed in the provided results, studies on similar purine-scaffold inhibitors suggest that subtle differences in the ATP-binding pockets of the isoforms can be exploited to achieve some degree of selectivity.[6]

Consequences of Hsp90 Inhibition: Client Protein Degradation

By inhibiting Hsp90's ATPase activity, PU-H71 disrupts the chaperone cycle. This leads to the destabilization of Hsp90-client protein complexes. The client proteins, now improperly folded and unstable, are recognized by the cell's quality control machinery and targeted for degradation via the ubiquitin-proteasome pathway.[7] This targeted degradation of a wide array of oncoproteins is the ultimate downstream effect of PU-H71 treatment and the basis of its potent anti-tumor activity.

Caption: Mechanism of PU-H71-mediated Hsp90 inhibition and subsequent client protein degradation.

Impact on Cellular Signaling: A Multi-pronged Attack on Cancer Pathways

The therapeutic efficacy of PU-H71 stems from its ability to induce the degradation of a broad spectrum of Hsp90 client proteins. This leads to the simultaneous disruption of multiple critical signaling pathways that are frequently dysregulated in cancer.

Key oncogenic pathways affected by PU-H71 include:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth, proliferation, and survival. Key components such as Akt are Hsp90 client proteins, and their degradation following PU-H71 treatment leads to the inhibition of this pro-survival pathway.

-

RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression involved in cell proliferation and differentiation. RAF kinase is a well-established Hsp90 client, and its degradation by PU-H71 effectively shuts down this signaling cascade.

-

JAK/STAT Pathway: This pathway is involved in cytokine signaling and plays a critical role in hematologic malignancies and immune responses. JAK kinases are dependent on Hsp90 for their stability, making this pathway susceptible to PU-H71-mediated inhibition.

-

Receptor Tyrosine Kinases (RTKs): Many RTKs, such as HER2, EGFR, and c-Met, are Hsp90 client proteins. Their degradation upon Hsp90 inhibition by PU-H71 can abrogate the aberrant signaling that drives the growth of many solid tumors.

-

Cell Cycle Regulators: Proteins that control cell cycle progression, such as CDK4, are also clients of Hsp90. Their degradation can lead to cell cycle arrest, further contributing to the anti-proliferative effects of PU-H71.[8]

Caption: Signaling pathways disrupted by PU-H71-mediated Hsp90 inhibition.

Quantitative Analysis of PU-H71 Activity

The potency of PU-H71 has been evaluated across a wide range of cancer cell lines, demonstrating significant anti-proliferative activity at nanomolar concentrations. The half-maximal inhibitory concentration (IC50) values are a critical parameter for assessing the efficacy of a compound.

| Cell Line | Cancer Type | IC50 (nM) |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~50[7] |

| K562 | Chronic Myeloid Leukemia | 116[4] |

| Primary AML Blasts | Acute Myeloid Leukemia | 425[4] |

| GSC11, GSC23, GSC272, GSC262, GSC811, LN229, T98G, U251-HF | Glioma | 100-500[5] |

| GSC20 | Glioma | 1500[5] |

| Normal Human Astrocytes (NHA) | Normal Brain Cells | 3000[5] |

Note: IC50 values can vary depending on the assay conditions and the specific characteristics of the cell line.

Experimental Protocols for a Self-Validating System

To rigorously evaluate the role of PU-H71 in Hsp90 inhibition, a series of well-controlled experiments are essential. The following protocols are designed to provide a self-validating system, where the results from each assay corroborate and build upon one another.

Caption: A logical workflow for investigating the effects of PU-H71.

Protocol 1: Cell Viability Assay (CellTiter-Glo®)

Causality: This assay quantifies the number of viable cells in culture by measuring ATP levels, which directly correlates with metabolic activity. A decrease in ATP levels following PU-H71 treatment indicates a reduction in cell viability, providing a quantitative measure of the compound's cytotoxic or cytostatic effects.

Methodology:

-

Cell Seeding: Seed cancer cells in an opaque-walled 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare a serial dilution of PU-H71 in complete culture medium. Remove the existing medium from the wells and add 100 µL of the diluted PU-H71 solutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the drug-treated wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.

-

Reagent Preparation: Equilibrate the CellTiter-Glo® Reagent to room temperature.

-

Assay Procedure: Add 100 µL of CellTiter-Glo® Reagent to each well.

-

Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.

-

Data Analysis: Subtract the average background luminescence (from wells with medium and reagent but no cells) from all experimental readings. Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the results to determine the IC50 value.

Protocol 2: Western Blot Analysis of Hsp90 Client Proteins

Causality: This technique allows for the detection and semi-quantification of specific proteins in a complex mixture. By probing for known Hsp90 client proteins (e.g., Akt, RAF, CDK4) and a marker of the heat shock response (Hsp70), this assay directly validates the on-target effect of PU-H71. A decrease in client protein levels and an increase in Hsp70 expression are expected outcomes of Hsp90 inhibition.

Methodology:

-

Cell Lysis: After treating cells with PU-H71 for the desired time and concentration, wash the cells with ice-cold PBS and lyse them in RIPA buffer (25mM Tris-HCl pH 7.5, 150mM NaCl, 1% NP-40, 1mM EDTA pH 8.0) supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay kit.

-

Sample Preparation: Mix 20-30 µg of protein from each sample with 4x Laemmli sample buffer and boil for 5-10 minutes at 95°C.

-

Gel Electrophoresis: Load the samples onto a 4-12% Bis-Tris polyacrylamide gel and run the gel at 170V for 40-60 minutes.

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane at 100V for 1 hour.

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., anti-Akt, anti-RAF, anti-CDK4, anti-Hsp70, and a loading control like anti-β-actin or anti-GAPDH) diluted in blocking buffer overnight at 4°C with gentle agitation.[4] Recommended antibody dilutions are typically 1:1000.

-

Washing: Wash the membrane three times for 5-10 minutes each with TBST.[4]

-

Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (e.g., anti-rabbit or anti-mouse IgG) diluted 1:2000 to 1:5000 in blocking buffer for 1 hour at room temperature.

-

Washing: Repeat the washing steps as in step 8.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities using image analysis software and normalize to the loading control.

Protocol 3: Colony Formation Assay

Causality: This assay assesses the long-term proliferative capacity of single cells. It provides a measure of a cell's ability to survive treatment and form a colony, which is a more stringent test of anti-cancer activity than short-term viability assays. A reduction in the number and size of colonies following PU-H71 treatment indicates a loss of clonogenic survival.

Methodology:

-

Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.

-

Treatment: The following day, treat the cells with various concentrations of PU-H71.

-

Incubation: Incubate the plates for 7-14 days, allowing colonies to form. Replace the medium with fresh medium containing the appropriate concentration of PU-H71 every 2-3 days.

-

Fixation: After the incubation period, wash the colonies with PBS and fix them with a solution of 10% methanol and 10% acetic acid for 15 minutes.

-

Staining: Stain the colonies with 0.5% crystal violet solution for 10-30 minutes.

-

Washing: Gently wash the plates with water to remove excess stain and allow them to air dry.

-

Quantification: Count the number of colonies (typically defined as a cluster of ≥50 cells) in each well. The plating efficiency and surviving fraction can then be calculated.

Protocol 4: Co-Immunoprecipitation (Co-IP) of Hsp90 and Client Proteins

Causality: This technique is used to study protein-protein interactions. By immunoprecipitating Hsp90, one can determine which client proteins are associated with it under different conditions. A decrease in the amount of a specific client protein that co-immunoprecipitates with Hsp90 after PU-H71 treatment would provide direct evidence that the inhibitor disrupts their interaction.

Methodology:

-

Cell Lysis: Treat cells with PU-H71 or a vehicle control. Lyse the cells in a non-denaturing lysis buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM EDTA, 2.5 mM EGTA, 0.1% (w/v) Tween20) containing protease and phosphatase inhibitors.

-

Pre-clearing: Incubate the cell lysates with protein A/G agarose beads for 30-60 minutes at 4°C to reduce non-specific binding.

-

Immunoprecipitation: Centrifuge the lysates to pellet the beads and transfer the supernatant to a new tube. Add a primary antibody against Hsp90 and incubate overnight at 4°C with gentle rotation.

-

Immune Complex Capture: Add fresh protein A/G agarose beads to each sample and incubate for 1-3 hours at 4°C to capture the antibody-protein complexes.

-

Washing: Pellet the beads by centrifugation and wash them three to four times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the immunoprecipitated proteins from the beads by adding Laemmli sample buffer and boiling for 5-10 minutes.

-

Western Blot Analysis: Analyze the eluted proteins by Western blotting, probing for the specific Hsp90 client protein of interest.

Conclusion and Future Directions

PU-H71 has firmly established itself as a potent and selective inhibitor of Hsp90, with a clear mechanism of action that translates into significant anti-tumor activity in a wide range of preclinical models. Its ability to preferentially target the tumor-associated epichaperome offers a promising therapeutic window, a critical attribute for any successful cancer therapeutic. The multi-pronged attack on key oncogenic signaling pathways underscores the potential of Hsp90 inhibition as a strategy to overcome the redundancy and adaptability of cancer cells.

The experimental protocols detailed in this guide provide a robust framework for researchers to further elucidate the intricate roles of PU-H71 and Hsp90 in cancer biology. Future research should continue to explore the nuances of PU-H71's isoform and epichaperome selectivity, which could lead to the development of even more targeted and effective Hsp90 inhibitors. Furthermore, investigating rational combination therapies, where PU-H71 is paired with other targeted agents or conventional chemotherapy, holds great promise for achieving synergistic anti-cancer effects and overcoming drug resistance. The ongoing clinical evaluation of PU-H71 will ultimately determine its place in the oncologist's armamentarium, but the wealth of preclinical data strongly supports its continued development as a novel and impactful cancer therapy.

References

-

Synaptic Systems. Protocol for HSP90 alpha Antibody (Cat. No. 380 003) Western Blot (WB) ECL Detection. Available from: [Link].

-

Western Blotting Protocol. (2019). Available from: [Link].

- Jhaveri, K., et al. (2020). Measuring Tumor Epichaperome Expression Using [124I] PU-H71 Positron Emission Tomography as a Biomarker of Response for PU-H71 Plus Nab-Paclitaxel in HER2-Negative Metastatic Breast Cancer. JCO Precision Oncology.

- Rodina, A., et al. (2016). The epichaperome is an integrated chaperome network that facilitates tumour survival.

- Gerecitano, J. F., et al. (2017). First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile.

- Jhaveri, K., et al. (2020). Measuring Tumor Epichaperome Expression Using [124I] PU-H71 Positron Emission Tomography as a Biomarker of Response for PU-H71 Plus Nab-Paclitaxel in HER2-Negative Metastatic Breast Cancer. Journal of Clinical Oncology Precision Oncology.

- Rodina, A., et al. (2016). The epichaperome is an integrated chaperome network that facilitates tumour survival.

- Street, T. O., et al. (2015). Structures of Hsp90α and Hsp90β bound to a purine-scaffold inhibitor reveal an exploitable residue for drug selectivity. Acta Crystallographica Section D: Biological Crystallography.

- Patel, H. J., et al. (2022).

- Liu, T., et al. (2022).

- Aherne, W., & Maloney, A. (2003). Assays for HSP90 and Inhibitors. In: Methods in Molecular Biology. Springer.

- Tago, K., et al. (2014). The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair by homologous recombination and non-homologous end joining. Cancer Science.

- El-Sayed, R., et al. (2024). PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond. Frontiers in Pharmacology.

- Li, B., et al. (2016).

- Caldas-Lopes, E., et al. (2009). Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models.

- Johnson, J. L., & Blagg, B. S. J. (2022). Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. Medicinal Research Reviews.

- Patel, H. J., et al. (2024). Hsp90 pan and Isoform-Selective Inhibitors as Sensitizers for Cancer Immunotherapy. Pharmaceuticals.

-

Assay Genie. (n.d.). Co-Immunoprecipitation (Co-IP) Protocol | Step by Step Guide. Available from: [Link].

-

Creative Diagnostics. (n.d.). Western Blot-Incubation & Visualization Protocol. Available from: [Link].

-

AntBio. (2026). Co-Immunoprecipitation (CoIP) Workflow Guide: Step-by-Step Protocol Em. Available from: [Link].

- Te, J., et al. (2009). Novel Hsp90 partners discovered using complementary proteomic approaches. Cell Stress and Chaperones.

- Li, Y., et al. (2012). Prolonged Incubation and Stacked Film Exposure Improve Sensitivity in Western Blotting. Journal of visualized experiments : JoVE.

-

OriGene Technologies Inc. (n.d.). Western Blot Protocol. Available from: [Link].

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. bio-rad.com [bio-rad.com]

- 4. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 5. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage | MDPI [mdpi.com]

- 6. Co-targeting HSP90 and its client proteins for treatment of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. sysy.com [sysy.com]

- 8. protocols.io [protocols.io]

Introduction: Targeting the Central Hub of Oncogenesis with PU-H71

An In-Depth Technical Guide to the Discovery and Development of PU-H71 as an Anticancer Agent

In the intricate network of cellular signaling that governs cell fate, the Heat Shock Protein 90 (HSP90) molecular chaperone stands as a critical nexus.[1][2] In cancer cells, HSP90 is overexpressed and plays a pivotal role in the conformational maturation, stability, and function of a vast array of oncoproteins, known as "client proteins".[1][3] These clients are often mutated or overexpressed proteins that drive tumor initiation, progression, and survival.[1] Consequently, inhibiting HSP90 offers a compelling therapeutic strategy to simultaneously dismantle multiple oncogenic pathways, a concept that has driven extensive drug discovery efforts.

PU-H71 is a second-generation, synthetic, purine-scaffold small-molecule inhibitor of HSP90.[4][5][6] It was developed through a rational drug design approach to overcome the limitations of earlier inhibitors, offering improved potency, specificity, and drug-like properties.[5] This guide provides a comprehensive technical overview of the journey of PU-H71, from its rational design and preclinical validation to its evaluation in human clinical trials, offering insights for researchers and drug development professionals in the field of oncology.

Rational Design and Discovery of a Potent Purine Scaffold Inhibitor

The development of PU-H71 was a deliberate and strategic effort in medicinal chemistry, building upon the knowledge gained from earlier purine-based HSP90 inhibitors like PU3 and PU24FCl.[5] The primary objective was to optimize the molecular structure to enhance binding affinity for the ATP-binding pocket in the N-terminal domain of HSP90, while also improving solubility and pharmacokinetic properties.[5] This structure-activity relationship (SAR) optimization led to the synthesis of PU-H71 (8-[(6-iodo-1,3-benzodioxol-5-yl)sulfanyl]-9-[3-(propan-2-ylamino)propyl]purin-6-amine), a compound that demonstrated superior efficacy and a more favorable preclinical profile.[4][5] A key characteristic of PU-H71 is its high binding affinity for HSP90 within the context of the "epichaperome," a network of chaperones and co-chaperones that is particularly active in stressed cancer cells.[6][7] This results in a degree of tumor selectivity, as PU-H71 shows a higher affinity for HSP90 complexes in cancer cells compared to those in normal tissues, potentially widening the therapeutic window.[7][8]

Mechanism of Action: Inducing a Cascade of Oncoprotein Degradation

PU-H71 exerts its anticancer effects by competitively binding to the ATP-binding site of HSP90, thereby inhibiting its essential ATPase activity.[4][5][9] This inhibition locks the chaperone in a conformation that is unable to process and stabilize its client proteins. The client proteins, now deprived of HSP90's support, become misfolded and are targeted for ubiquitination and subsequent degradation by the proteasome.[4][5] This leads to the simultaneous depletion of numerous proteins critical for cancer cell survival and proliferation.

The loss of these client proteins disrupts several key oncogenic signaling pathways:

-

PI3K/Akt/mTOR Pathway: PU-H71 leads to the degradation of Akt, a central kinase that promotes cell survival, growth, and proliferation. By inhibiting HSP90, PU-H71 prevents the phosphorylation and activation of Akt.[4]

-

Ras/Raf/MAPK Pathway: Components of this critical proliferation pathway, including RAF-1, are HSP90 client proteins. Their degradation by PU-H71 treatment contributes to its potent anti-proliferative effects.[4][5][10][11]

-

JAK/STAT Pathway: In hematological malignancies, PU-H71 has been shown to be effective in models driven by JAK2 mutations by promoting the degradation of the aberrant kinase and suppressing downstream signaling.[4]

-

Receptor Tyrosine Kinases (RTKs): Many RTKs, such as EGFR, HER2, and c-Met, which are frequently dysregulated in cancer, are dependent on HSP90 for their stability.[1][3] PU-H71 treatment leads to their depletion, shutting down their downstream signaling.[4][6][12]

This multi-pronged attack on the cellular machinery of a cancer cell underscores the therapeutic potential of HSP90 inhibition.

Caption: PU-H71 Disrupts Multiple Signaling Pathways.

Preclinical Evaluation: Demonstrating Broad Antitumor Activity

PU-H71 has undergone extensive preclinical testing, demonstrating significant antitumor activity across a wide range of cancer cell lines and in vivo xenograft models. [4][5]

In Vitro Efficacy

In cell-based assays, PU-H71 potently inhibits the growth of cancer cells derived from various malignancies, including triple-negative breast cancer (TNBC), Ewing sarcoma, and myeloproliferative neoplasms (MPNs). [4][10][12][13]The cytotoxic effects are often observed at nanomolar concentrations, consistent with its high affinity for HSP90. [8][9]For example, in TNBC cell lines, PU-H71 not only repressed growth but also induced significant cell death. [12]Treatment with PU-H71 leads to cell cycle arrest, typically at the G2/M phase, and induction of apoptosis, as evidenced by increases in cleaved PARP and caspase activity. [13][14]

| Cell Line | Cancer Type | IC50 for Growth Inhibition | Reference |

|---|---|---|---|

| MDA-MB-468 | Triple-Negative Breast Cancer | ~100-200 nM | [12] |

| MDA-MB-231 | Triple-Negative Breast Cancer | ~100-200 nM | [12] |

| A673 | Ewing Sarcoma | Not specified, but effective | [13] |

| Various MPN lines | Myeloproliferative Neoplasms | Not specified, but effective | [4]|

Note: Specific IC50 values can vary between studies and experimental conditions.

In Vivo Xenograft Studies

The antitumor activity of PU-H71 has been robustly confirmed in animal models. In TNBC xenografts, PU-H71 treatment resulted in potent and durable tumor regression, including complete responses, without significant toxicity to the host. [10][11][15]Notably, tumors remained sensitive to retreatment over extended periods without developing resistance. [10][15]Similarly, in Ewing sarcoma models, PU-H71 significantly reduced tumor growth and metastatic burden. [13]Pharmacodynamic studies in these models confirmed that PU-H71 accumulates in tumors and leads to the sustained degradation of HSP90 client proteins like Akt and Raf-1. [12]

Combination Strategies

A promising avenue for HSP90 inhibitors is in combination therapy. [3][16][17]Preclinical studies have shown that PU-H71 acts synergistically with other anticancer agents. For instance, it enhances the efficacy of the proteasome inhibitor bortezomib in Ewing sarcoma models. [1][13][14]The rationale is that inhibiting HSP90 increases the load of unfolded proteins, which are then cleared by the proteasome; simultaneously inhibiting the proteasome leads to a toxic accumulation of these proteins. PU-H71 has also been shown to sensitize cancer cells to chemotherapy and radiation therapy. [9][16]

Clinical Development: Translating Preclinical Promise to Human Trials

Following its successful preclinical evaluation, PU-H71 advanced into human clinical trials to assess its safety, pharmacokinetics, and preliminary efficacy.

Phase I Studies

The first-in-human Phase I trial of PU-H71 involved patients with advanced solid tumors who were refractory to standard therapies. [4][6][18]The study employed a dose-escalation design to determine the maximum tolerated dose (MTD). [6][18]

| Parameter | Finding | Reference |

|---|---|---|

| Patient Population | Advanced, refractory solid tumors | [6][18] |

| Administration | Intravenous (IV) infusion over 1 hour | [6][18] |

| Dosing Schedule | Days 1 and 8 of a 21-day cycle | [6][18] |

| Dose Range Tested | 10 to 470 mg/m² | [4][6][18] |

| Safety & Tolerability | Generally well-tolerated; no dose-limiting toxicities observed | [4][6][18] |

| Adverse Events | Manageable Grade 2 and 3 events, including gastrointestinal disturbances | [4][6] |

| Mean Terminal Half-life (T½) | Approximately 8.4 ± 3.6 hours | [4][6][18] |

| Preliminary Efficacy | Stable disease observed in 35% of evaluable patients | [6][18]|

The Phase I trial demonstrated that PU-H71 was well-tolerated at the doses tested, and an MTD was not reached before the study was prematurely closed due to a discontinuation of the drug supply. [6][18]The pharmacokinetic analysis revealed a half-life that supports the tested dosing schedule. [6][18]Biodistribution studies using radiolabeled PU-H71 (Iodine I-124) with positron emission tomography (PET) imaging have also been conducted, demonstrating that the drug selectively accumulates in tumor tissues. [4][19]

Combination Clinical Trials

Building on the preclinical rationale, clinical trials evaluating PU-H71 in combination with other agents have been initiated. A Phase Ib trial was designed to study PU-H71 in combination with nab-paclitaxel for patients with HER2-negative metastatic breast cancer. [20]The primary goals of such studies are to establish the safety and recommended Phase 2 dose (RP2D) of the combination therapy. [20]

Key Experimental Protocols

Protocol 1: Western Blot Analysis for HSP90 Client Protein Degradation

-

Objective: To determine the effect of PU-H71 on the protein levels of HSP90 clients (e.g., AKT, RAF-1).

-

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., MDA-MB-468) and allow them to adhere overnight. Treat cells with varying concentrations of PU-H71 (e.g., 0, 50, 100, 250, 500 nM) or a vehicle control (DMSO) for a specified time (e.g., 24 hours).

-

Protein Extraction: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel. Separate proteins by electrophoresis and then transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against target proteins (e.g., anti-AKT, anti-RAF-1, anti-Actin as a loading control) overnight at 4°C.

-

Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Protocol 2: In Vitro Cell Viability Assay

-

Objective: To measure the cytotoxic effect of PU-H71 on cancer cells.

-

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to attach overnight.

-

Drug Treatment: Treat the cells with a serial dilution of PU-H71 for 72 hours. Include vehicle-only wells as a control.

-

Viability Assessment (using CellTiter-Glo®):

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.

-

Mix contents for 2 minutes on an orbital shaker to induce cell lysis.

-

Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Analysis: Normalize the data to the vehicle-treated controls and plot a dose-response curve to calculate the IC50 value.

-

Protocol 3: Murine Xenograft Efficacy Study

-

Objective: To evaluate the in vivo antitumor efficacy of PU-H71.

-

Methodology:

-

Cell Implantation: Subcutaneously implant cancer cells (e.g., 5 x 10⁶ A673 Ewing sarcoma cells) into the flank of immunocompromised mice (e.g., NSG or nude mice).

-

Tumor Growth and Randomization: Monitor tumor growth using caliper measurements. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize mice into treatment groups (e.g., vehicle control, PU-H71).

-

Treatment Administration: Administer PU-H71 (e.g., 75 mg/kg) via intraperitoneal (i.p.) injection on a specified schedule (e.g., three times per week) for a defined period (e.g., 4 weeks). [14]Administer vehicle to the control group on the same schedule.

-

Monitoring: Monitor tumor volume and body weight 2-3 times per week. Observe animals for any signs of toxicity.

-

Endpoint and Analysis: At the end of the study (or when tumors reach a predetermined endpoint), euthanize the mice. Excise the tumors for weight measurement and downstream pharmacodynamic analysis (e.g., Western blot). Compare tumor growth between the treatment and control groups to determine efficacy.

-

Conclusion and Future Perspectives

PU-H71 stands out as a meticulously designed HSP90 inhibitor with a robust preclinical portfolio and a favorable safety profile in early clinical trials. Its ability to simultaneously target multiple oncogenic drivers by inducing the degradation of a wide array of client proteins provides a strong rationale for its continued development. The multimodal mechanism of action suggests that PU-H71 could be particularly effective in heterogeneous tumors and may help overcome resistance to therapies that target single pathways.

Future efforts will likely focus on combination strategies, pairing PU-H71 with chemotherapy, targeted agents, and immunotherapy to achieve synergistic effects and combat drug resistance. [16][17]Furthermore, the development of biomarkers, potentially related to the expression of the epichaperome, could help identify patient populations most likely to benefit from PU-H71 therapy, paving the way for a personalized medicine approach. While challenges remain, the comprehensive body of work on PU-H71 highlights it as a significant agent in the ongoing effort to effectively drug the cancer chaperone HSP90.

References

- Combination Strategies with HSP90 Inhibitors in Cancer Therapy: Mechanisms, Challenges, and Future Perspectives. MDPI.

- PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond. Frontiers.

- PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond. Frontiers.

- Pre-clinical efficacy of PU-H71, a novel HSP90 inhibitor, alone and in combination with bortezomib in Ewing sarcoma. PubMed.

- HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). PMC.

- Targeting Heat-Shock Protein 90 in Cancer: An Update on Combin

- Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress. PubMed.

- HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review). PubMed.

- Definition of iodine I 124-labeled HSP90 inhibitor PUH71. NCI Drug Dictionary.

- First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile. NIH.

- Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models. Cerchietti Research Lab.

- Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-neg

- PU-H71, a novel Hsp90 inhibitor, as a potential cancer-specific sensitizer to carbon-ion beam therapy. PubMed Central.

- Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-neg

- Activity of PU-H71, a novel HSP90 inhibitor, and bortezomib in Ewing sarcoma preclinical models.

- First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile. PubMed.

- Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-neg

- Hsp90 Inhibitor PU-H71 and Nab-Paclitaxel in Treating Patients with HER2 Negative Metast

- The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair by homologous recombination and non-homologous end joining. NIH.

- Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkyl

Sources

- 1. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. HSP90 inhibitors and cancer: Prospects for use in targeted therapies (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]

- 5. PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 6. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage [mdpi.com]

- 8. The purine scaffold Hsp90 inhibitor PU-H71 sensitizes cancer cells to heavy ion radiation by inhibiting DNA repair by homologous recombination and non-homologous end joining - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PU-H71, a novel Hsp90 inhibitor, as a potential cancer-specific sensitizer to carbon-ion beam therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models. | Cerchietti Research Lab [cerchiettilab.weill.cornell.edu]

- 11. pnas.org [pnas.org]

- 12. Hsp90 inhibitor PU-H71, a multimodal inhibitor of malignancy, induces complete responses in triple-negative breast cancer models - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pre-clinical efficacy of PU-H71, a novel HSP90 inhibitor, alone and in combination with bortezomib in Ewing sarcoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. ascopubs.org [ascopubs.org]

- 15. pnas.org [pnas.org]

- 16. mdpi.com [mdpi.com]

- 17. Combination therapy involving HSP90 inhibitors for combating cancer: an overview of clinical and preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Facebook [cancer.gov]

- 20. Facebook [cancer.gov]

The HSP90 Inhibitor PU-H71 Hydrate: A Technical Guide to its Impact on Oncogenic Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Heat shock protein 90 (HSP90) is a critical molecular chaperone responsible for the conformational maturation and stability of a multitude of client proteins, many of which are integral components of oncogenic signaling pathways.[1][2][3] Its inhibition has emerged as a promising therapeutic strategy in oncology.[2] This technical guide provides an in-depth analysis of PU-H71 hydrate, a potent and selective purine-scaffold inhibitor of HSP90, and its multifaceted effects on key cancer-driving signaling cascades. We will delve into the molecular mechanisms by which PU-H71 disrupts these pathways, leading to cell cycle arrest, apoptosis, and reduced tumor proliferation. Furthermore, this guide offers detailed, field-proven experimental protocols to empower researchers to effectively investigate the impact of PU-H71 and other HSP90 inhibitors in their own preclinical models.

Introduction: The Rationale for Targeting HSP90 with PU-H71

Cancer cells are characterized by a state of heightened cellular stress due to rapid proliferation and accumulation of genetic mutations.[4] This creates a dependency on chaperone proteins like HSP90 to maintain the stability and function of mutated and overexpressed oncoproteins that drive malignant phenotypes.[3][4][5] HSP90 is often overexpressed in tumor cells compared to normal tissues, and its client proteins include a wide array of kinases, transcription factors, and other proteins essential for all hallmarks of cancer.[2][5][6]

PU-H71 was developed through rational drug design to be a highly selective and potent inhibitor of HSP90.[7] It binds with high affinity to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity.[7][8] This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.[7] A key advantage of PU-H71 is its preferential accumulation in tumor tissues, which enhances its therapeutic window and minimizes toxicity to normal cells.[7][9]

Core Mechanism of Action: Destabilization of the HSP90 Chaperonome

The primary mechanism of PU-H71 is the disruption of the HSP90 chaperone machinery. By competitively inhibiting ATP binding, PU-H71 locks HSP90 in a conformation that is unfavorable for client protein interaction and maturation. This leads to a cascade of events culminating in the degradation of a broad spectrum of oncoproteins.

Caption: PU-H71 inhibits the HSP90 chaperone cycle.

Impact on Key Oncogenic Signaling Pathways

PU-H71's inhibition of HSP90 results in the simultaneous downregulation of multiple oncogenic signaling pathways that are critical for cancer cell survival, proliferation, and metastasis.[7]

The PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is a frequent event in many cancers.[10] Several key components of this pathway, including AKT, mTOR, and p70S6K, are HSP90 client proteins.[11][12]

Mechanism of Disruption: PU-H71 treatment leads to the degradation of AKT, a central node in this pathway.[9][13] This, in turn, prevents the phosphorylation and activation of downstream effectors like mTOR, leading to a shutdown of pro-survival signaling.[12] Studies in Burkitt lymphoma have demonstrated that PU-H71 targets multiple components of the PI3K/AKT/mTOR signaling cascade, highlighting the pathway's dependence on HSP90.[11]

Caption: PU-H71 disrupts the PI3K/AKT/mTOR pathway.

The MAPK/ERK Pathway

The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival.[14][15] Key kinases in this pathway, such as RAF and MEK, are known HSP90 client proteins.[5]

Mechanism of Disruption: PU-H71 treatment leads to the degradation of RAF kinases (A-Raf, B-Raf, and C-Raf), preventing the phosphorylation and activation of MEK and its downstream target ERK.[7][16] This blockade of the MAPK/ERK pathway contributes significantly to the anti-proliferative effects of PU-H71.[7] The suppression of this pathway also leads to the downregulation of anti-apoptotic proteins like Bcl-2, further promoting cancer cell death.[7]

Caption: PU-H71 disrupts the MAPK/ERK pathway.

The JAK/STAT Pathway

The JAK/STAT signaling pathway is crucial for transmitting information from extracellular cytokine signals to the nucleus, playing a key role in immunity, cell proliferation, and apoptosis.[17][18] Aberrant activation of this pathway is implicated in various cancers.[19] Both JAK and STAT proteins are clients of HSP90.

Mechanism of Disruption: By inhibiting HSP90, PU-H71 leads to the destabilization and degradation of JAK kinases.[7] This prevents the phosphorylation and activation of STAT proteins, which then cannot dimerize and translocate to the nucleus to regulate gene transcription.[17] The disruption of the JAK/STAT pathway by PU-H71 can inhibit tumor cell proliferation and survival, particularly in hematological malignancies and solid tumors where this pathway is constitutively active.[20]

Caption: PU-H71 disrupts the JAK/STAT pathway.

Experimental Protocols for Investigating PU-H71's Effects

To rigorously assess the impact of PU-H71 on oncogenic signaling, a combination of biochemical and cell-based assays is essential. The following protocols provide a robust framework for such investigations.

Preparation of this compound for In Vitro Studies

Rationale: Proper solubilization and storage of PU-H71 are critical for obtaining reproducible experimental results. This compound is soluble in organic solvents like DMSO.[21]

Protocol:

-

Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in sterile DMSO.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability.[21]

-

For cell culture experiments, dilute the stock solution to the desired final concentration in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture medium is non-toxic to the cells (typically ≤ 0.1%).

Western Blotting for HSP90 Client Protein Degradation

Rationale: Western blotting is a fundamental technique to visualize the degradation of specific HSP90 client proteins following PU-H71 treatment. A decrease in the protein levels of known clients confirms the on-target activity of the inhibitor.

Protocol:

-

Cell Treatment: Plate cancer cells at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of PU-H71 (e.g., 0-1000 nM) for a specified duration (e.g., 24, 48, 72 hours).

-

Lysate Preparation: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-polyacrylamide gel. Separate the proteins by electrophoresis and then transfer them to a nitrocellulose or PVDF membrane.[22]

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against HSP90 client proteins (e.g., p-AKT, AKT, p-ERK, ERK, c-Met, EGFR) and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[9][23][24][25]

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[22]

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using a chemiluminescence imaging system.[22]

Caption: A streamlined workflow for Western blot analysis.

Cell Viability and Proliferation Assays

Rationale: These assays quantify the cytotoxic and cytostatic effects of PU-H71 on cancer cells. A dose-dependent decrease in cell viability is expected.

Protocol (MTT Assay):

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of PU-H71 for 24, 48, or 72 hours.[26] Include a vehicle control (DMSO) and a positive control for cell death.

-

MTT Incubation: Add MTT solution (5 mg/mL in PBS) to each well (10% of the culture volume) and incubate for 2-4 hours at 37°C.[27]

-

Formazan Solubilization: Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.[26]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[26][27]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of PU-H71 that inhibits cell growth by 50%).

Alternative Assays: Other viability assays such as those using resazurin (e.g., alamarBlue) or measuring ATP content (e.g., CellTiter-Glo) can also be employed.[27] It is often recommended to use more than one type of viability assay to confirm the results.[28]

Quantitative Data Summary

| Parameter | Value | Cell Line(s) | Reference |

| IC50 for HSP90 | ~50 nM | Epichaperome-containing cells | [7] |

| IC50 (in vitro) | Varies by cell line | Burkitt lymphoma lines | [12] |

| In Vivo Efficacy | Tumor regression | TNBC xenografts | [21] |

| Clinical Trial Dose | 10 to 470 mg/m²/day | Advanced solid tumors | [4] |

| Terminal Half-life | 8.4 ± 3.6 h | Human subjects | [4] |

Conclusion and Future Directions

This compound is a potent and selective HSP90 inhibitor that effectively disrupts multiple oncogenic signaling pathways, leading to significant anti-tumor activity in preclinical models.[4] Its favorable pharmacokinetic profile and tumor-selective accumulation make it a promising candidate for cancer therapy.[7] The experimental protocols detailed in this guide provide a solid foundation for researchers to further investigate the therapeutic potential of PU-H71 and other HSP90 inhibitors.

Future research should focus on identifying predictive biomarkers of response to PU-H71 to enable patient stratification in clinical trials. Combination therapies, where PU-H71 is used to sensitize tumors to other anti-cancer agents, also represent a promising avenue for further investigation.[8][9] A deeper understanding of the complex interplay between HSP90 and the tumor microenvironment will be crucial for optimizing the clinical application of this class of drugs.

References

-

PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond. Frontiers. Available from: [Link]

-

First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile. National Institutes of Health. Available from: [Link]

-

Epichaperome Inhibition by PU-H71-Mediated Targeting of HSP90 Sensitizes Glioblastoma Cells to Alkylator-Induced DNA Damage. MDPI. Available from: [Link]

-

First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile | Request PDF. ResearchGate. Available from: [Link]

-

PU-H71, a novel Hsp90 inhibitor, as a potential cancer-specific sensitizer to carbon-ion beam therapy. PubMed Central. Available from: [Link]

-

Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma. PubMed Central. Available from: [Link]

-

Role of HSP90 in Cancer. PubMed Central. Available from: [Link]

-

Western blot showing depletion of Hsp90 client proteins and induction... ResearchGate. Available from: [Link]

-

A Systematic Protocol for the Characterization of Hsp90 Modulators. PubMed Central. Available from: [Link]

-

Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy. PubMed Central. Available from: [Link]

-

(PDF) Inhibition of Hsp90 Suppresses PI3K/AKT/mTOR Signaling and Has Antitumor Activity in Burkitt Lymphoma. ResearchGate. Available from: [Link]

-

Cell Viability Assays - Assay Guidance Manual. National Institutes of Health. Available from: [Link]

-

HPLC METHOD DEVELOPMENT, VALIDATION AND IMPURITY CHARACTERIZATION FOR AN ANTITUMOR HSP90 INHIBITOR -- PU-H71 (NSC 750424). PubMed Central. Available from: [Link]

-

Targeting the JAK/STAT Signaling Pathway in Breast Cancer: Leaps and Hurdles. MDPI. Available from: [Link]

-

Targeting Heat-Shock Protein 90 in Cancer: An Update on Combination Therapy. MDPI. Available from: [Link]

-

Hsp90 inhibition by PU-H71 induces apoptosis through endoplasmic reticulum stress and mitochondrial pathway in cancer cells and overcomes the resistance conferred by Bcl-2. PubMed. Available from: [Link]

-

Western blot for Hsp90client proteins (pAkt, Her2, and | Open-i. Open-i. Available from: [Link]

-

Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases. National Institutes of Health. Available from: [Link]

-

ERK/MAPK signalling pathway and tumorigenesis. PubMed Central. Available from: [Link]

-

Activation of the PI3K/mTOR/AKT Pathway and Survival in Solid Tumors: Systematic Review and Meta-Analysis. PLOS. Available from: [Link]

-

JAK/STAT Signaling: Molecular Targets, Therapeutic Opportunities, and Limitations of Targeted Inhibitions in Solid Malignancies. Frontiers. Available from: [Link]

-

(PDF) Guidelines for cell viability assays. ResearchGate. Available from: [Link]

-

Assay design and development strategies for finding Hsp90 inhibitors and their role in human diseases | Request PDF. ResearchGate. Available from: [Link]

-

Targeting the dynamic HSP90 complex in cancer. PubMed Central. Available from: [Link]

-

Targeting MAPK Signaling in Cancer: Mechanisms of Drug Resistance and Sensitivity. MDPI. Available from: [Link]

-

Presentation: Hormone Receptor-Positive Metastatic BC Harboring PI3K/AKT/PTEN Pathway Abnormalities. YouTube. Available from: [Link]

-

Inhibition of the JAK2/STAT3 Pathway Reduces Gastric Cancer Growth In Vitro and In Vivo. PLOS ONE. Available from: [Link]

-

Associations of HSP90 Client Proteins in Human Breast Cancer. Anticancer Research. Available from: [Link]

-

MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. Available from: [Link]

-

High HSP90 Expression Is Associated with Decreased Survival in Breast Cancer. Cancer Research. Available from: [Link]

-

The JAK/STAT signaling pathway: from bench to clinic. PubMed Central. Available from: [Link]

-

The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review. PubMed Central. Available from: [Link]

-

Western Blot and chemiluminescent immunodetection of his-tagged proteins. Cube Biotech. Available from: [Link]

-

Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation. National Institutes of Health. Available from: [Link]

-

Measuring Cell Viability / Cytotoxicity. Dojindo Molecular Technologies. Available from: [Link]

-

Western-blotting analysis of Hsp90 client proteins and F-box protein... ResearchGate. Available from: [Link]

-

Exploring Nuclear Receptor Functions in Multipotent Mesenchymal Stromal Stem Cell Differentiation. MDPI. Available from: [Link]

-

HSP90 clients are associated with hallmarks of cancer. ResearchGate. Available from: [Link]

Sources

- 1. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Targeting the dynamic HSP90 complex in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. First-in-human study of the epichaperome inhibitor PU-H71: clinical results and metabolic profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | PU-H71 (NSC 750424): a molecular masterpiece that targets HSP90 in cancer and beyond [frontiersin.org]

- 8. PU-H71, a novel Hsp90 inhibitor, as a potential cancer-specific sensitizer to carbon-ion beam therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of Hsp90 suppresses PI3K/AKT/mTOR signaling and has antitumor activity in Burkitt lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. ERK/MAPK signalling pathway and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. The JAK/STAT signaling pathway: from bench to clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Targeting the JAK/STAT Signaling Pathway Using Phytocompounds for Cancer Prevention and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Inhibition of the JAK2/STAT3 Pathway Reduces Gastric Cancer Growth In Vitro and In Vivo | PLOS One [journals.plos.org]

- 21. This compound (NSC-750424) | inhibitor/agonist | CAS 1202865-65-3 | Buy this compound (NSC-750424) from Supplier InvivoChem [invivochem.com]

- 22. cube-biotech.com [cube-biotech.com]

- 23. researchgate.net [researchgate.net]

- 24. openi.nlm.nih.gov [openi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

- 26. Discovery of potent heat shock protein 90 (Hsp90) inhibitors: structure-based virtual screening, molecular dynamics simulation, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

PU-H71 Hydrate in Solid Tumors: A Preclinical Technical Guide

This guide provides an in-depth technical overview of the preclinical evaluation of PU-H71 hydrate, a potent and selective inhibitor of Heat Shock Protein 90 (HSP90), in the context of solid tumors. It is intended for researchers, scientists, and drug development professionals actively engaged in oncology research and the development of novel cancer therapeutics.

Introduction: The Rationale for Targeting HSP90 with PU-H71

Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in maintaining cellular homeostasis by ensuring the proper folding, stability, and function of a multitude of client proteins.[1][2] In cancer cells, HSP90 is overexpressed and essential for the stability of numerous oncoproteins that drive tumor initiation, progression, and survival.[1][2] These client proteins are key components of various signaling pathways that are frequently dysregulated in cancer, including the PI3K/Akt, MAPK, and JAK/STAT pathways.[3] Consequently, inhibiting HSP90 offers a compelling therapeutic strategy to simultaneously disrupt multiple oncogenic signaling cascades.[1][4]

PU-H71 is a purine-scaffold inhibitor that exhibits high-affinity binding to the ATP-binding pocket of HSP90, thereby inhibiting its chaperone activity.[3][5] A key characteristic of PU-H71 is its selective accumulation in tumor tissues, which is attributed to its high affinity for the "epichaperome," a cancer-specific, high-molecular-weight complex of HSP90 and its co-chaperones.[5][6][7] This tumor selectivity potentially translates to a wider therapeutic window and reduced toxicity to normal tissues.[5][8] Preclinical studies have demonstrated the potent antitumor activity of PU-H71 across a range of solid tumor models, both as a single agent and in combination with other therapies.[5][9][10]

This guide will delve into the preclinical data supporting the development of PU-H71, focusing on its mechanism of action, key in-vitro and in-vivo findings, and the experimental methodologies employed in its evaluation.

Mechanism of Action: Disrupting the Oncogenic Network

PU-H71 exerts its anti-cancer effects by binding to the N-terminal ATP-binding domain of HSP90, which competitively inhibits the binding of ATP and locks the chaperone in a conformation that is targeted for proteasomal degradation. This leads to the subsequent degradation of HSP90 client proteins.

Caption: Mechanism of action of PU-H71.

The depletion of these client proteins disrupts critical signaling pathways involved in cell survival, proliferation, and metastasis. Key HSP90 client proteins affected by PU-H71 in solid tumors include:

The simultaneous degradation of these multiple oncoproteins by PU-H71 leads to a multi-pronged attack on cancer cells, resulting in cell cycle arrest, induction of apoptosis, and inhibition of tumor growth.[5][8][9]

In-Vitro Preclinical Evaluation

A battery of in-vitro assays is crucial for characterizing the activity of PU-H71 at the cellular level. These studies provide foundational data on its potency, selectivity, and mechanism of action.

Cell Proliferation and Viability Assays

The initial assessment of an anti-cancer agent involves determining its effect on the proliferation and viability of cancer cell lines.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Drug Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.01 to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of drug that inhibits cell growth by 50%).

| Cell Line | Tumor Type | IC50 (µM) | Reference |

| Sensitive Glioma Cells | Glioblastoma | 0.1 - 0.5 | [8] |

| Less Sensitive Glioma Cells | Glioblastoma | 1.0 - 1.5 | [8] |

| Normal Human Astrocytes (NHA) | Normal Brain | 3.0 | [8] |

| MDA-MB-468 | Triple-Negative Breast Cancer | ~2.5 (for 80-90% cell death) | [12] |

Causality Behind Experimental Choices: The MTT assay is a colorimetric assay that measures metabolic activity, which is an indicator of cell viability. A 72-hour treatment period is typically sufficient to observe the effects of a drug on cell proliferation. The use of a vehicle control is essential to account for any effects of the solvent used to dissolve the drug.

Cell Cycle Analysis

To understand how PU-H71 inhibits cell proliferation, cell cycle analysis is performed to determine if the drug induces a block at a specific phase of the cell cycle.

Experimental Protocol: Propidium Iodide Staining and Flow Cytometry

-

Cell Treatment: Treat cells with PU-H71 at a concentration around the IC50 value for 24-48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Fixation: Fix the cells in 70% ethanol at -20°C overnight.

-

Staining: Wash the cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

Preclinical studies have shown that PU-H71 treatment can lead to a G2/M phase arrest in Ewing sarcoma cell lines.[9]

Apoptosis Assays

Induction of programmed cell death (apoptosis) is a key mechanism of many anti-cancer drugs.

Experimental Protocol: Annexin V/PI Staining

-

Cell Treatment: Treat cells with PU-H71 for a specified time (e.g., 48 hours).

-

Cell Staining: Harvest the cells and stain with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-